Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester
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Overview
Description
Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound with a unique structure that combines benzoic acid, quinoline, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The piperidine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves esterification with benzoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the trifluoromethyl group can enhance binding affinity and specificity. The piperidine and benzoic acid components contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different substituents.
Quinoline derivatives: Molecules containing the quinoline moiety with various functional groups.
Piperidine derivatives: Compounds featuring the piperidine ring with different substituents.
Uniqueness
Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential as a drug candidate by improving metabolic stability and binding affinity.
Properties
CAS No. |
86518-50-5 |
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Molecular Formula |
C25H24F3N3O4 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C25H24F3N3O4/c1-31-12-9-17(10-13-31)35-23(32)15-34-24(33)19-4-2-3-5-20(19)30-21-8-11-29-22-14-16(25(26,27)28)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,29,30) |
InChI Key |
LNRHOEPINOFRPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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